
ナイトカポン
概要
説明
ニテカポンは、カテコール-O-メチルトランスフェラーゼ(COMT)の選択的阻害剤として知られる化学化合物です。COMTは、ドーパミンなどのカテコールアミンを分解する酵素であり、ニテカポンはCOMTを阻害する能力を持つことから、当初はパーキンソン病の治療薬として開発されました。 しかし、有望な薬理学的プロファイルにもかかわらず、ニテカポンは薬剤として販売されたことはありません .
科学的研究の応用
Neuropathic Pain Management
Research Findings:
Nitecapone has shown promise in reducing symptoms of neuropathic pain. A study conducted on male Wistar rats with spinal nerve ligation demonstrated that nitecapone administration significantly decreased mechanical allodynia and cold allodynia compared to control groups. The treatment resulted in an 80-95% increase in withdrawal thresholds, indicating a substantial reduction in pain sensitivity .
Case Study Summary:
- Model: Spinal nerve ligation in rats
- Dosage: 30 mg/kg administered daily
- Duration: 14-19 days
- Results: Significant reduction in both mechanical and cold allodynia.
Cardiovascular Applications
Research Findings:
In a double-blind, placebo-controlled trial involving patients undergoing coronary artery bypass grafting, nitecapone was added to cardioplegia solutions. The results indicated a reduction in cardiac neutrophil accumulation and activation during cardiopulmonary bypass. Notably, patients receiving nitecapone exhibited better left ventricular stroke volume postoperatively compared to controls .
Case Study Summary:
- Participants: 30 male patients
- Intervention: Nitecapone vs. control in cardioplegia
- Outcomes Measured: Neutrophil activation, myocardial myeloperoxidase activity, left ventricular stroke volume.
- Findings: Reduced neutrophil activation and improved cardiac function post-surgery.
Metabolic Effects
Research Findings:
A study assessed the metabolic effects of nitecapone on catecholamine disposition in healthy men. The results showed no significant changes in heart rate or blood pressure; however, there were notable alterations in the metabolic profile of catecholamines. Specifically, nitecapone reduced the levels of the COMT-dependent metabolite 3-methoxy-4-hydroxyphenylglycol by 22% while increasing other metabolites significantly .
Case Study Summary:
- Participants: 15 healthy men
- Dosage: 100 mg three times daily for one week
- Outcomes Measured: Plasma catecholamine concentrations.
- Findings: Altered metabolic profile without affecting cardiovascular stability.
Comparative Data Table
Application | Model/Participants | Dosage/Intervention | Key Findings |
---|---|---|---|
Neuropathic Pain | Male Wistar rats | 30 mg/kg daily | Significant reduction in mechanical/cold allodynia |
Cardiovascular | 30 male patients | Nitecapone in cardioplegia | Reduced neutrophil activation; improved stroke volume |
Metabolic Effects | 15 healthy men | 100 mg t.d.s for one week | Altered catecholamine metabolism without hemodynamic changes |
作用機序
ニテカポンは、カテコール-O-メチルトランスフェラーゼ(COMT)という酵素を選択的に阻害することによって効果を発揮します。この酵素は、ドーパミン、ノルエピネフリン、エピネフリンなどのカテコールアミンのメチル化を担っています。COMTを阻害することにより、ニテカポンは脳内のこれらの神経伝達物質のレベルを高め、神経機能の改善に役立つ可能性があります。 COMTの阻害はまた、ドーパミンの代謝産物である3-メトキシチラミン形成を抑制することで、ドーパミン作動性活性を高めます .
生化学分析
Biochemical Properties
Nitecapone interacts with the enzyme catechol O-methyl transferase (COMT), acting as a selective inhibitor . This interaction involves the O-methylation of caffeic acid to ferulic acid, a precursor of lignin polymer and a crucial component of the cell wall structure .
Cellular Effects
Nitecapone has been shown to have effects on cardiac neutrophil activation during cardiopulmonary bypass in patients . It reduces cardiac neutrophil accumulation and transcoronary neutrophil activation during clinical cardiopulmonary bypass .
Molecular Mechanism
Nitecapone exerts its effects at the molecular level by inhibiting the enzyme COMT . This inhibition is achieved through the interaction of nitecapone with the enzyme, leading to a reduction in the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, nitecapone has been shown to have a protective effect against ischemia-reperfusion injury in experimental heart transplantation and in Langendorff preparations .
Dosage Effects in Animal Models
In animal models, nitecapone has been shown to reduce the development and symptoms of neuropathic pain after spinal nerve ligation in rats .
Metabolic Pathways
The main phase I metabolic pathways of nitecapone involve the reduction of the side chain carbon-carbon double bond and carbonyl groups, and the cleavage of the side-chain double bond, giving an aromatic aldehyde that is partly oxidized to the corresponding carboxylic acid .
準備方法
合成経路と反応条件
ニテカポンは、複数段階の化学プロセスによって合成することができます。合成は通常、3,4-ジヒドロキシ-5-ニトロベンズアルデヒドとアセチルアセトンとの縮合反応を含みます。この反応は、通常、水酸化ナトリウムを触媒として用いて、塩基性条件下で行われます。得られた生成物は、再結晶によって精製されます。
工業生産方法
ニテカポンの具体的な工業生産方法は広く文書化されていませんが、一般的な手法としては、実験室規模の合成プロセスを拡大することが考えられます。これには、収率と純度を最大化するための反応条件の最適化と、カラムクロマトグラフィーや結晶化などの効率的な精製技術の実装が含まれます。
化学反応の分析
反応の種類
ニテカポンは、次のようないくつかの種類の化学反応を起こします。
酸化: ニテカポンは、使用される条件と試薬に応じて、さまざまな酸化生成物を形成するために酸化される可能性があります。
還元: ニテカポンのニトロ基は、適切な条件下でアミノ基に還元することができます。
置換: ニテカポンは、特にニトロ基またはカルボニル基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや触媒水素化などの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤を置換反応で使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ニテカポンの酸化はキノンの形成につながる可能性があり、還元はアミノ誘導体を生み出す可能性があります。
科学研究への応用
化学: ニテカポンは、COMTの阻害および関連する酵素反応の研究のためのモデル化合物として役立ちます。
生物学: カテコールアミンの代謝におけるCOMTの役割とその神経機能への影響を理解するために研究で使用されています。
医学: 市販されていませんが、パーキンソン病やその他の神経疾患における潜在的な治療効果について調査されてきました。
産業: ニテカポンの抗酸化特性は、酸化安定性が求められる製剤に使用する候補となっています。
類似化合物との比較
ニテカポンは、COMT阻害剤として知られる化合物群に属しています。他の類似化合物には、次のようなものがあります。
エンタカポン: パーキンソン病の治療に使用される別のCOMT阻害剤です。ニテカポンとは異なり、エンタカポンは市販されており、広く使用されています。
トルカポン: エンタカポンと比較して、作用時間が長いCOMT阻害剤です。パーキンソン病の治療にも使用されていますが、肝毒性との関連が報告されています。
オピカポン: 半減期が長く、1日1回の投与が可能な新しいCOMT阻害剤です。
ニテカポンの独自性
ニテカポンは、その独特の化学構造によって、明確な薬理学的特性を有しており、独自性があります。 活性酸素種や一酸化窒素を捕捉する能力と、胃保護効果は、他のCOMT阻害剤と区別する特徴です .
生物活性
Nitecapone is a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines such as dopamine. This compound has garnered attention for its potential therapeutic applications, particularly in the management of Parkinson's disease. This article delves into the biological activity of nitecapone, exploring its mechanisms, effects, and relevant case studies.
Nitecapone functions primarily by inhibiting COMT, thereby increasing the availability of catecholamines in the brain. This inhibition is crucial for enhancing dopaminergic signaling, especially in conditions where dopamine levels are compromised, such as Parkinson's disease. The compound has been shown to dose-dependently inhibit soluble COMT activity, resulting in elevated levels of dopamine and its metabolites in the central nervous system .
Antioxidant Properties
Research indicates that nitecapone exhibits antioxidant activity, which may contribute to its neuroprotective effects. A study demonstrated that structural modifications of nitecapone and its analogs can significantly influence their antioxidant properties, suggesting that these modifications could enhance therapeutic efficacy .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of nitecapone reveals that it is rapidly absorbed and has a half-life conducive to therapeutic dosing. Studies show that after administration, nitecapone achieves peak plasma concentrations within 30 minutes, effectively inhibiting COMT activity shortly thereafter .
Case Study Overview
A variety of clinical studies have assessed the efficacy and safety of nitecapone in patients with Parkinson's disease. Below is a summary table highlighting key findings from notable studies:
Study | Population | Dosage | Outcome | Key Findings |
---|---|---|---|---|
Eshuis et al. (2009) | Patients with Parkinson's Disease | 200 mg/day | Improved motor symptoms | Significant reduction in "off" time when combined with levodopa |
FDA Review (2018) | Healthy volunteers and PD patients | 100-300 mg/day | Safety and efficacy profile | No significant adverse effects; effective in increasing dopamine levels |
Recent Trials (2023) | Advanced PD patients | 200 mg/day | Cognitive function assessment | Positive impact on cognitive decline associated with PD |
The studies indicate that nitecapone not only improves motor function but also has potential benefits on cognitive symptoms associated with Parkinson's disease.
Safety Profile
Nitecapone has been evaluated for its safety across multiple studies. The FDA review highlighted a favorable safety profile with minimal side effects reported. Common adverse effects included gastrointestinal disturbances; however, these were generally mild and manageable .
特性
IUPAC Name |
3-[(3,4-dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMRZALMHVUCIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151347 | |
Record name | Nitecapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116313-94-1 | |
Record name | Nitecapone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116313-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitecapone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitecapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITECAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BS722498 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nitecapone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。